molecular formula C27H22N4O2 B2800123 N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,2-diphenylacetamide CAS No. 953151-15-0

N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,2-diphenylacetamide

Cat. No.: B2800123
CAS No.: 953151-15-0
M. Wt: 434.499
InChI Key: JWQZTPITXQYCHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,2-diphenylacetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the imidazo[1,2-b]pyridazine core, followed by the introduction of the methoxy group and the phenyl substituents. Common reagents used in these reactions include various aryl halides, amines, and coupling agents. The reaction conditions may involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .

Chemical Reactions Analysis

N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,2-diphenylacetamide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain substituents on the aromatic ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of certain kinases, such as c-Met and Pim-1, which are involved in cell proliferation and survival. By binding to the ATP-binding site of these kinases, the compound disrupts their activity, leading to the inhibition of cancer cell growth and induction of apoptosis .

Comparison with Similar Compounds

N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,2-diphenylacetamide can be compared with other imidazo[1,2-b]pyridazine derivatives, such as:

  • N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenoxyacetamide
  • N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-carboxamide
  • N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

The unique combination of the imidazo[1,2-b]pyridazine core with the diphenylacetamide moiety in this compound contributes to its distinct properties and makes it a valuable compound for further research .

Properties

IUPAC Name

N-[4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N4O2/c1-33-25-17-16-24-29-23(18-31(24)30-25)19-12-14-22(15-13-19)28-27(32)26(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-18,26H,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWQZTPITXQYCHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C=C(N=C2C=C1)C3=CC=C(C=C3)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.